molecular formula C22H38O4 B1250991 plakortide H

plakortide H

Cat. No. B1250991
M. Wt: 366.5 g/mol
InChI Key: BUJRRZDBOYIMBT-GAXZYBPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

plakortide H is a natural product found in Plakortis simplex and Plakortis halichondrioides with data available.

Scientific Research Applications

Cytotoxic Properties

Plakortide H, derived from marine sponges, exhibits notable cytotoxic activities. In a study by Fattorusso et al. (2000), plakortide H, along with other compounds, was isolated from the Caribbean marine sponge Plakortis simplex, showing good cytotoxic activity against a murine fibrosarcoma cell line (Fattorusso, 2000). Similarly, Santos et al. (2015) reported the cytotoxic activities of various plakortides, including plakortide H, with IC50 values ranging from 0.2 to 10 μM (Santos et al., 2015).

Anti-parasitic and Antifungal Effects

Plakortide H has demonstrated potential in anti-parasitic and antifungal applications. Xu et al. (2011) found that plakortide F acid, a related compound, inhibited fungal pathogens by interfering with calcium homeostasis (Xu et al., 2011). Furthermore, studies by Feng et al. (2010) on cyclic polyketide peroxides from Plakortis sp. emphasized the antitrypanosomal potential of these compounds (Feng et al., 2010).

Antimalarial Potential

Research has also highlighted the antimalarial capabilities of plakortides. In 2005, Campagnuolo et al. investigated the antimalarial activity of various plakortide derivatives against Plasmodium falciparum strains (Campagnuolo et al., 2005). Skorokhod et al. (2015) further explored the oxidative stress-mediated antimalarial activity of plakortin, showing its effectiveness in generating reactive oxygen species and inducing lipid peroxidation in parasites (Skorokhod et al., 2015).

Biochemical Synthesis and Analysis

Efforts have also been made in the biochemical synthesis and analysis of plakortide H and related compounds. Zhao and Wong (2007) applied the Feldman radical oxygenation in synthesizing the core structure of plakortide E, providing insights into the synthesis of complex polyketides (Zhao & Wong, 2007). Li et al. (2018) reported on the total synthesis of various plakortin polyketides, showcasing a unified strategy for synthesizing these marine-derived compounds (Li et al., 2018).

properties

Product Name

plakortide H

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]dioxan-3-yl]acetate

InChI

InChI=1S/C22H38O4/c1-7-11-12-18(8-2)13-17(5)15-22(10-4)16-19(9-3)20(25-26-22)14-21(23)24-6/h11-12,15,18-20H,7-10,13-14,16H2,1-6H3/b12-11+,17-15+/t18?,19-,20-,22+/m0/s1

InChI Key

BUJRRZDBOYIMBT-GAXZYBPCSA-N

Isomeric SMILES

CC/C=C/C(CC)C/C(=C/[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC)/C

Canonical SMILES

CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)OC)CC)CC)C

synonyms

plakortide H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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